molecular formula C21H15ClN4O4 B2865775 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1113107-63-3

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2865775
CAS No.: 1113107-63-3
M. Wt: 422.83
InChI Key: NPWQOFJXMMUDGE-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methoxyphenyl, methylphenyl, oxadiazolyl, and pyridinyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl, methylphenyl, oxadiazolyl, and pyridinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various solvents. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenated compounds and metal catalysts.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, modulate receptor activity, or interfere with signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar biological activities.

    1-(4-Methylphenyl)piperazine: Another piperazine derivative with different substituents and potentially different biological properties.

    1-(4-Chlorophenyl)piperazine: A piperazine derivative with a chlorine substituent, which may impart different chemical and biological properties.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological activities.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-15-4-1-13(2-5-15)21-23-19(30-25-21)9-10-26-20(27)8-6-16(24-26)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQOFJXMMUDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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